molecular formula C23H20N2O4S B2735829 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide CAS No. 941878-10-0

4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No.: B2735829
CAS No.: 941878-10-0
M. Wt: 420.48
InChI Key: MAQLXUHPAZBWBM-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide is a novel synthetic compound featuring a benzoxazole core, a scaffold recognized for its significant and diverse biological activities. This reagent is intended for research applications, particularly in the fields of infectious disease and immunology, to help develop the next generation of therapeutic agents. The benzoxazole moiety is known to exhibit potent antibacterial potential, with related derivatives demonstrating high efficacy against Gram-negative bacteria like Escherichia coli at concentrations of 25 μg/mL. Molecular docking studies suggest that the antibacterial mechanism of such compounds can be linked to the inhibition of the bacterial enzyme DNA gyrase, an essential and attractive drug target due to its presence in bacteria and absence in humans . Furthermore, structurally similar compounds containing the 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide backbone have shown remarkable in vitro and in vivo suppressive effects on key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in LPS-induced inflammation models, indicating significant potential for anti-inflammatory research . This product is provided For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c26-22(11-6-16-30(27,28)19-7-2-1-3-8-19)24-18-14-12-17(13-15-18)23-25-20-9-4-5-10-21(20)29-23/h1-5,7-10,12-15H,6,11,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQLXUHPAZBWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide typically involves multiple steps:

    Formation of the benzo[d]oxazole moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the benzo[d]oxazole to the phenyl ring: This step often involves a Suzuki coupling reaction between a benzo[d]oxazole boronic acid and a halogenated phenyl compound.

    Introduction of the phenylsulfonyl group: This can be done via a sulfonylation reaction using a sulfonyl chloride and a base.

    Formation of the butanamide backbone: This step involves the amidation of a suitable butanoic acid derivative with an amine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the above steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biology: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity.

    Materials Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.

Comparison with Similar Compounds

Structural Analogues with Benzoxazole/Benzothiazole Moieties

Compound Name Key Structural Features Bioactivity/Applications References
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)-3-methoxyphenyl)butanamide - Benzoxazole-linked phenyl group
- 4-amino butanamide core
- Methoxy substituent
Demonstrated anti-inflammatory activity by inhibiting LPS-induced cytokines (e.g., TNF-α, IL-6)
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide - Benzothiazole instead of benzoxazole
- Sulfanyl (S-) linker instead of sulfonyl (SO₂)
No explicit bioactivity reported; structural focus on sulfur-based heterocycles for potential antimicrobial applications
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide - Pyrimidine and pyridine substituents
- Cyclopropanesulfonamide group
Identified as a human CTPS1 inhibitor for treating proliferative diseases (e.g., cancer)

Key Observations :

  • Benzoxazole vs.
  • Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound enhances electrophilicity and stability compared to sulfanyl derivatives, which may influence metabolic resistance .
  • Substituent Diversity: Methoxy or amino groups (e.g., in ) improve solubility, while bulky groups like cyclopropanesulfonamide () enhance target specificity .

Sulfonamide Derivatives with Varied Pharmacophores

Compound Name Key Structural Features Synthesis/Bioactivity References
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide - Oxazole-sulfamoyl phenyl group
- Methyl-substituted benzene
Synthesized as part of antimicrobial sulfonamide derivatives; activity linked to sulfamoyl interaction with bacterial enzymes
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide - Methylated benzenesulfonyl group
- Thiazole-linked amide
Structural emphasis on sulfonamide-thiazole hybrids; potential kinase inhibition inferred from similar compounds
(2S)-2-Amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide (Valecobulinum) - Triazole and trimethoxybenzoyl substituents
- Chiral amino butanamide core
In clinical trials for undisclosed proliferative diseases; highlights the role of complex heterocycles in drug design

Key Observations :

  • Antimicrobial vs. Anti-Proliferative Activity : Sulfamoyl-oxazole derivatives () target microbial enzymes, whereas CTPS1 inhibitors () focus on human metabolic pathways .
  • Chirality and Complexity : Valecobulinum () demonstrates how stereochemistry and multi-heterocyclic systems enhance specificity, a feature absent in the target compound but relevant for advanced drug design .

Biological Activity

4-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]butanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the benzoxazole moiety and the sulfonamide group, suggest various mechanisms of action that may contribute to its therapeutic effects.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a sulfonamide group attached to a butanamide backbone and a benzoxazole ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.42 g/mol
SolubilitySoluble in DMSO and dimethylformamide
Melting PointNot available

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, potentially leading to anti-inflammatory effects.
  • Cytokine Modulation : Research indicates that compounds with similar structures can suppress pro-inflammatory cytokines such as IL-1β and IL-6, which are crucial in inflammatory pathways .
  • DNA Interaction : The benzoxazole moiety may intercalate into DNA, disrupting replication and transcription processes.

Biological Activity Studies

Several studies have investigated the biological activities of related compounds or derivatives:

  • Anti-inflammatory Activity : A study synthesized novel benzoxazole derivatives and evaluated their effects on mRNA expression levels of IL-1β and IL-6. Compounds showed significant inhibition in vitro, indicating potential anti-inflammatory properties .
  • Cardiovascular Effects : Research on benzenesulfonamide derivatives demonstrated their ability to lower coronary resistance and perfusion pressure in isolated rat heart models. This suggests a potential cardiovascular protective effect through calcium channel modulation .

Case Studies

  • In Vitro Studies : A series of experiments were conducted to assess the anti-inflammatory effects of benzoxazole-containing compounds. The results showed that specific derivatives significantly reduced cytokine production without hepatotoxicity.
  • In Vivo Models : Animal studies further confirmed that certain derivatives could effectively decrease inflammatory markers in vivo, supporting their potential therapeutic use in inflammatory diseases.

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